

# Application Notes and Protocols for Cascade Screening of Familial Hypercholesterolemia (FH)

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## Compound of Interest

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These application notes provide a comprehensive overview and detailed protocols for implementing cascade screening for Familial Hypercholesterolemia (FH). Cascade screening is a highly effective and cost-efficient method for identifying individuals at high risk for premature atherosclerotic cardiovascular disease due to this common genetic disorder.<sup>[1][2][3][4]</sup>

## Introduction to Familial Hypercholesterolemia and Cascade Screening

Familial Hypercholesterolemia (FH) is an autosomal dominant genetic disorder characterized by lifelong elevated levels of low-density lipoprotein cholesterol (LDL-C).<sup>[1][5]</sup> This leads to an increased risk of premature coronary heart disease.<sup>[6]</sup> The prevalence of heterozygous FH is estimated to be between 1 in 250 and 1 in 300 individuals, yet a significant majority of affected individuals remain undiagnosed.<sup>[1][3]</sup>

Cascade screening is a systematic process of identifying affected relatives of an individual diagnosed with FH (the "index case" or "proband").<sup>[7][8][9]</sup> Because first-degree relatives of an index case have a 50% chance of inheriting the FH-causing genetic variant, this targeted approach is significantly more efficient than general population screening.<sup>[5][7][8]</sup> Early diagnosis and initiation of lipid-lowering therapies can dramatically reduce the morbidity and mortality associated with FH.<sup>[3]</sup>

## Quantitative Data on Cascade Screening Strategies

The effectiveness and cost-effectiveness of various cascade screening protocols have been evaluated in numerous studies. The following tables summarize key quantitative data to inform the selection of a screening strategy.

Table 1: Yield of Different Cascade Screening Strategies

Screening Strategy	Yield (Proportion of Relatives Testing Positive)	New Cases Identified per Index Case	Reference
Contact Method			
Direct Contact by Healthcare Provider	Higher	2.06	[3]
Indirect Contact by Index Case	Lower	0.86	[3]
Testing Modality			
Genetic Testing	Higher	2.47	[3]
Biochemical (LDL-C) Testing	Lower	0.42	[3]
Combined Clinical Criteria & Genetic Testing	6.6 per 1000 screened (general population)	N/A	[10]
Clinical Criteria Alone	3.7 per 1000 screened (general population)	N/A	[10]
Genetic Testing Alone	3.8 per 1000 screened (general population)	N/A	[10]
Scope of Screening			
Beyond First-Degree Relatives	Higher	3.65	[3]
First-Degree Relatives Only	Lower	0.80	[3]

Table 2: Cost-Effectiveness of Cascade Screening for FH

Study Perspective & Location	Incremental Cost-Effectiveness Ratio (ICER)	Conclusion	Reference
Payer Perspective (Spain)	€29,608 per QALY gained	Cost-effective	
Social Perspective (Spain)	Dominant (cost-saving and more effective)	Cost-effective	<a href="#">[1]</a>
UK Services	£5,806 per QALY gained	Highly cost-effective	<a href="#">[11]</a>
US Simulation (1st degree relatives)	< \$50,000 per life year gained (if started before age 40)	Cost-effective	<a href="#">[12]</a>
US Simulation (2nd degree relatives)	< \$50,000 per life year gained (if started at age 10)	Cost-effective	<a href="#">[12]</a>
Systematic Review (High-Income Countries)	Ranges from dominant to US\$104,877 per QALY	Generally cost-effective	<a href="#">[2]</a>

QALY: Quality-Adjusted Life Year

## Experimental Protocols

### Protocol 1: Identification of the Index Case

The successful initiation of cascade screening hinges on the accurate diagnosis of the index case. A combination of clinical criteria and genetic testing is recommended.

#### 1.1. Clinical Assessment:

- **Patient History:** Collect a detailed personal and family history of premature cardiovascular disease and hypercholesterolemia.

- **Physical Examination:** Examine for physical signs of FH, such as tendon xanthomas and corneal arcus.[5]
- **Lipid Profile:** Measure fasting lipid levels, specifically LDL-C. Untreated LDL-C levels >190 mg/dL in adults or >160 mg/dL in individuals under 20 years should raise suspicion for FH.[4]
- **Clinical Diagnostic Criteria:** Apply standardized criteria such as the Dutch Lipid Clinic Network (DLCN), Simon Broome, or MEDPED criteria to establish a clinical diagnosis of definite or probable FH.[6][7]

#### 1.2. Genetic Testing of the Index Case:

- **Gene Panel:** Perform genetic testing for pathogenic variants in the primary FH-causing genes: LDLR, APOB, and PCSK9.[13] Analysis should include sequencing of all exons and exon/intron boundaries, as well as deletion/duplication analysis for LDLR.[13]
- **Interpretation:** A positive genetic test confirming a pathogenic variant provides a definitive diagnosis of FH.[13] The absence of an identifiable mutation does not exclude a clinical diagnosis of FH, as some cases may be due to polygenic factors or mutations in undiscovered genes.[11][13]

## Protocol 2: Family Tracing and Contact

Once an index case is confirmed, a systematic approach to identifying and contacting at-risk relatives is crucial.

#### 2.1. Pedigree Construction:

- Work with the index case to construct a detailed family pedigree, identifying all first- and second-degree relatives.

#### 2.2. Contact Strategy:

- **Direct Contact:** Whenever possible and with the index case's consent, a healthcare professional (e.g., genetic counselor, specialized nurse) directly contacts at-risk relatives. This method has a higher uptake rate.[3]

- Indirect Contact: The index case is provided with information and materials to share with their relatives. This approach is less effective but may be necessary in some situations.[3]
- Combined Approach: A combination of direct and indirect contact may be the most practical and effective strategy.[14]

## Protocol 3: Screening of Relatives

### 3.1. Genetic Cascade Testing (Gold Standard):

- Applicability: This method is used when a specific FH-causing mutation has been identified in the index case.[7][15]
- Procedure: At-risk relatives are tested specifically for the known familial variant. This provides an unambiguous diagnosis.[9][15]
- Age for Testing: National guidelines suggest that children of a parent with a known FH variant should be tested by the age of 10.[15] Statin therapy is typically initiated between the ages of 8 and 10 for children with heterozygous FH.

### 3.2. Biochemical (LDL-C) Cascade Testing:

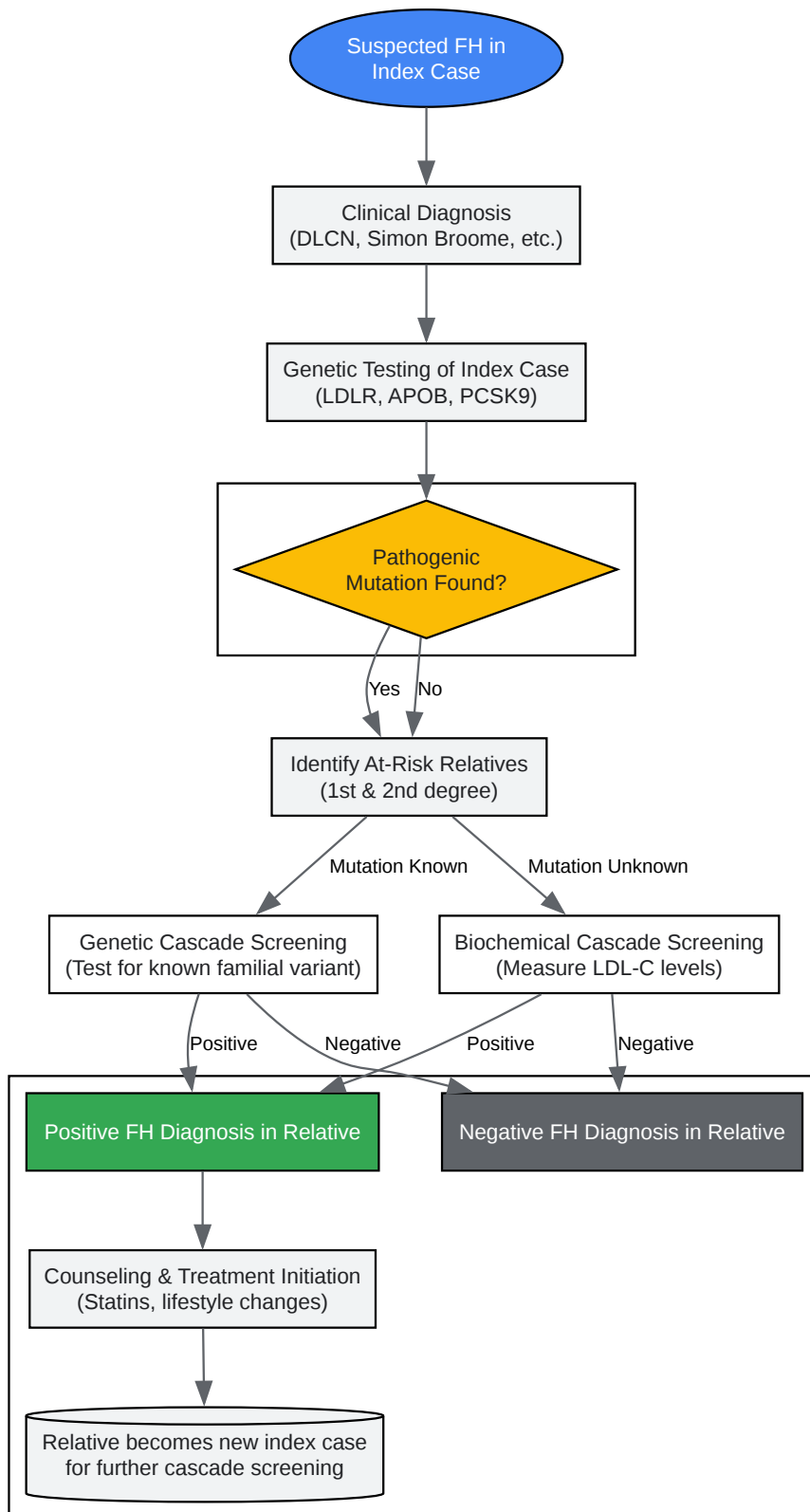
- Applicability: This method is used when a causative mutation has not been identified in the index case.[16]
- Procedure: Relatives undergo lipid profile testing. Diagnosis is based on age- and sex-specific LDL-C thresholds.[16]
- Limitations: There is a significant overlap in LDL-C levels between individuals with and without FH, which can lead to both false-positive and false-negative results.[9][13] Approximately 20% of family members with an LDLR mutation but modestly elevated LDL-C may be missed if only LDL-C levels are used.[9]

## Visualizations

### Genetic Basis of Familial Hypercholesterolemia

Caption: Genetic mutations in FH disrupt the LDL receptor pathway, leading to elevated LDL-C.

## Cascade Screening Workflow



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Caption: Workflow for FH cascade screening from index case identification to relative testing.

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